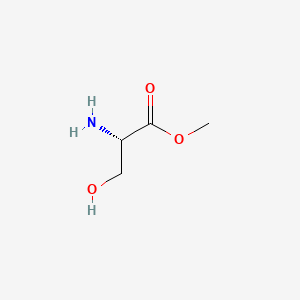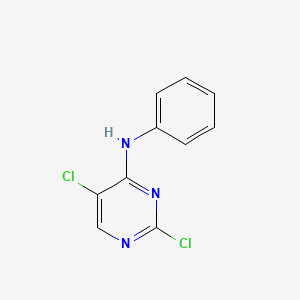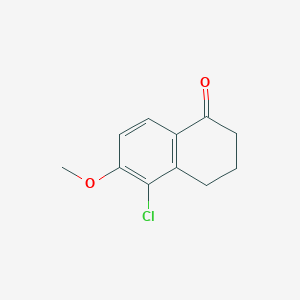
5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE
Overview
Description
5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Steroid Analogs
- Steroid Analog Synthesis : 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been utilized in the synthesis of steroid analogs. For instance, Nazarov et al. (1956) demonstrated its use in the formation of tricyclic compounds of interest as steroid analogs without a B ring (Nazarov & Zavyalov, 1956).
Fries Rearrangement
- Fries Rearrangement Studies : Tanoue and Terada (1987) conducted a study showing that Fries rearrangement of certain benzenes led to the production of a compound which is structurally related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (Tanoue & Terada, 1987).
Synthesis of Aromatic Sesquiterpenes
- Aromatic Sesquiterpene Synthesis : In the study of aromatic sesquiterpenes, compounds like 3,4-dihydro-4,7-dimethyl-1(2H)-naphthalenone, which is closely related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, were used in reactions to synthesize sesquiterpenes like γ-Calacorene and Calamenene (Adachi & Mori, 1983).
Marine-Derived Fungus Compounds
- Marine-Derived Fungus Studies : Zhang et al. (2018) isolated new naphthalenones from the marine-derived fungus Leptosphaerulina chartarum, including compounds structurally similar to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, showing potential anti-inflammatory activity (Zhang et al., 2018).
Synthesis of β-Adrenoceptor Agonists
- Synthesis of β-Adrenoceptor Agonists : Research by Miyake et al. (1977) involved the synthesis of compounds starting with 6-methoxy-3, 4-dihydro-1 (2H)-naphthalenone, a structural analog of 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, leading to potent β-adrenoceptor agonistic activity (Miyake et al., 1977).
Synthesis of Antiinflammatory Compounds
- Antiinflammatory Compound Synthesis : Goudie et al. (1978) synthesized a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, closely related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, demonstrating significant antiinflammatory activity (Goudie et al., 1978).
Improved Synthesis of Levobunolol Hydrochloride
- Synthesis of Levobunolol Hydrochloride : Wang Wen-zhou (2003) reported an improved synthesis method for levobunolol hydrochloride, using an intermediate structurally similar to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (Wang Wen-zhou, 2003).
Properties
IUPAC Name |
5-chloro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVLQEIGMLJFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


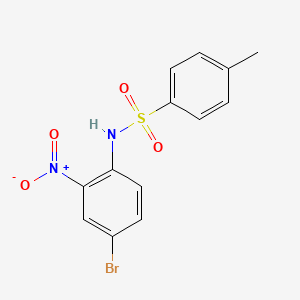
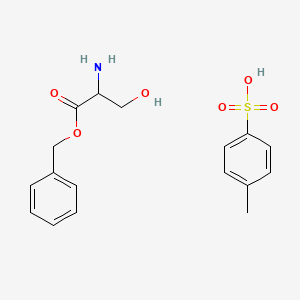
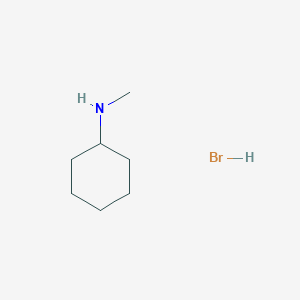
![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)
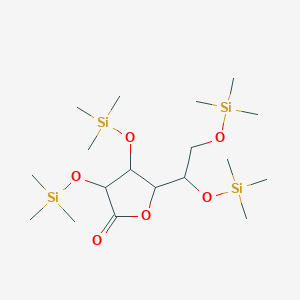
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
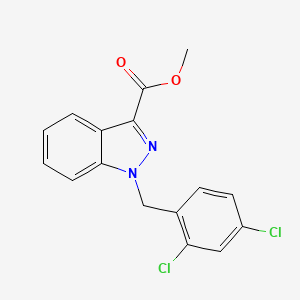
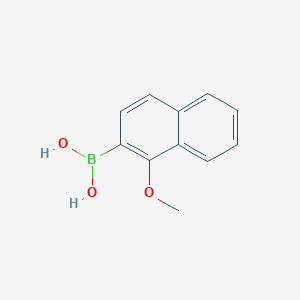
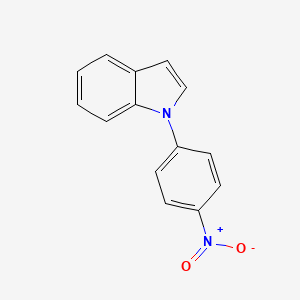
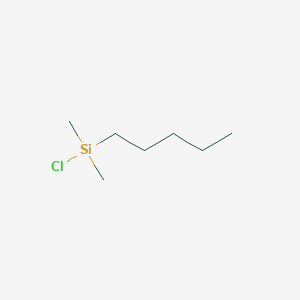
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)
